molecular formula C13H16ClNO B2714807 3-(4-chlorophenyl)-N,N-diethylprop-2-enamide CAS No. 123827-90-7

3-(4-chlorophenyl)-N,N-diethylprop-2-enamide

Cat. No. B2714807
CAS RN: 123827-90-7
M. Wt: 237.73
InChI Key: WBPWCIRTQWZMBD-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N,N-diethylprop-2-enamide, also known as CDEP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CDEP belongs to the class of enamide compounds and has been found to possess various biological activities that make it a promising candidate for drug development.

Scientific Research Applications

Organometallic Complexes

In a related context, (E)-3-(4-chlorophenyl)-N,N-diethylprop-2-enamide could serve as a ligand in organometallic complexes. These complexes often exhibit unique reactivity and catalytic behavior. Researchers have synthesized transition metal complexes with similar ligands, leading to applications in catalysis and material science .

Nonlinear Optical Properties

The compound’s conjugated system may contribute to its nonlinear optical behavior. Researchers have studied related chalcone derivatives and found increased second harmonic generation (SHG) efficiency. Investigating (E)-3-(4-chlorophenyl)-N,N-diethylprop-2-enamide for SHG applications could be promising .

Agrochemicals and Pesticides

Given the chlorophenyl substituent, (E)-3-(4-chlorophenyl)-N,N-diethylprop-2-enamide might have applications in agrochemicals. It could serve as a starting point for designing novel pesticides or herbicides.

Hammud, H. H., Wehbie, M., Abdul-Ghani, M. M., Gal, Z. A., Sheikh Abdul Hamid, M. H., & Sheikh, N. S. (2023). Synthesis, DFT and X-ray Studies of Trans CuCl2L2 with L Is (E)- (4-Chlorophenyl)-N- (3-phenyl-4H-1,2,4-triazol-4-yl)methanimine. Inorganics, 11(1), 18. DOI: 10.3390/inorganics11010018

properties

IUPAC Name

(E)-3-(4-chlorophenyl)-N,N-diethylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c1-3-15(4-2)13(16)10-7-11-5-8-12(14)9-6-11/h5-10H,3-4H2,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPWCIRTQWZMBD-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C=CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)/C=C/C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-N,N-diethylprop-2-enamide

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